molecular formula C4H6O4 B082054 2,2,3,3-tetradeuteriobutanedioic acid CAS No. 14493-42-6

2,2,3,3-tetradeuteriobutanedioic acid

Cat. No.: B082054
CAS No.: 14493-42-6
M. Wt: 122.11 g/mol
InChI Key: KDYFGRWQOYBRFD-LNLMKGTHSA-N
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Description

This compound is characterized by the replacement of four hydrogen atoms with deuterium atoms, giving it a molecular formula of C4H2D4O4 and a molecular weight of 122.11 g/mol . 2,2,3,3-tetradeuteriobutanedioic acid is commonly used in scientific research due to its unique isotopic properties.

Mechanism of Action

Target of Action

Succinic-d4 acid, also known as Succinic acid-2,2,3,3-d4 or Succinic-2,2,3,3-d4 Acid, primarily targets the Krebs or citric acid cycle in the body . It serves as an electron donor in the production of fumaric acid and FADH2 . It has also been shown to be a good “natural” antibiotic due to its relative acidic or caustic nature .

Mode of Action

Succinic-d4 acid interacts with its targets by participating in the Krebs cycle , a series of chemical reactions used by all aerobic organisms to generate energy . It donates electrons in the production of fumaric acid and FADH2 . Its acidic nature allows it to act as a natural antibiotic, inhibiting the growth of harmful bacteria .

Biochemical Pathways

Succinic-d4 acid is an essential component of the Krebs cycle . It is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, a form of usable energy . It also plays a role in the glyoxylate pathway and the reductive TCA cycle .

Pharmacokinetics

The pharmacokinetics of Succinic-d4 acid have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of Succinic-d4 acid were found to be 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . When administered orally at a dose of 100 mg/kg, Succinic-d4 acid was absorbed and distributed quickly, with a bioavailability of 1.5% .

Result of Action

The action of Succinic-d4 acid results in the production of fumaric acid and FADH2 . It also activates the degradation of acetaldehyde, a toxic byproduct of alcohol metabolism, into CO2 and H2O through aerobic metabolism . Additionally, Succinic-d4 acid has been shown to stimulate neural system recovery and bolster the immune system .

Action Environment

The action of Succinic-d4 acid is influenced by environmental factors such as the availability of renewable feedstocks for its production . The shift from fossil-based to microbial Succinic-d4 acid manufacturing is driven by the need to reduce atmospheric CO2 load .

Biochemical Analysis

Biochemical Properties

Succinic-d4 Acid plays a crucial role in biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in all aerobic organisms . The TCA cycle is essential for the production of ATP, the main energy currency of cells. Succinic-d4 Acid interacts with various enzymes, proteins, and other biomolecules in this cycle. For instance, it is converted into fumarate by the enzyme succinate dehydrogenase .

Cellular Effects

The presence of Succinic-d4 Acid influences various cellular processes. It plays a significant role in cellular metabolism, particularly in the TCA cycle where it helps to drive the production of ATP . It can also influence cell signaling pathways and gene expression, reflecting the cellular metabolic state .

Molecular Mechanism

At the molecular level, Succinic-d4 Acid exerts its effects through several mechanisms. It participates in enzyme activation and inhibition, binding interactions with biomolecules, and changes in gene expression. For example, in the TCA cycle, Succinic-d4 Acid is converted into fumarate by succinate dehydrogenase, a process that involves the removal of two hydrogen atoms .

Metabolic Pathways

Succinic-d4 Acid is involved in the TCA cycle, a crucial metabolic pathway . It interacts with various enzymes in this cycle, and can influence metabolic flux or metabolite levels. For instance, it is converted into fumarate in a reaction catalyzed by succinate dehydrogenase .

Subcellular Localization

The subcellular localization of Succinic-d4 Acid is primarily within the mitochondria, where the TCA cycle occurs . Succinic-d4 Acid can also be found in the cytoplasm and can function in the extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-tetradeuteriobutanedioic acid can be synthesized through various methods. One common approach involves the deuteration of succinic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of succinic acid-2,2,3,3-d4 often involves the fermentation of glucose using genetically engineered microorganisms. These microorganisms are capable of producing high yields of deuterated succinic acid under anaerobic conditions. The fermentation broth is then subjected to purification processes, including crystallization and distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetradeuteriobutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Fumaric acid

    Reduction: Succinic semialdehyde

    Substitution: Esters and amides

Scientific Research Applications

2,2,3,3-tetradeuteriobutanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-tetradeuteriobutanedioic acid is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of metabolic pathways and the investigation of reaction mechanisms in a way that non-deuterated compounds cannot achieve .

Properties

IUPAC Name

2,2,3,3-tetradeuteriobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514628
Record name (~2~H_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14493-42-6
Record name (~2~H_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinic acid-2,2,3,3-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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